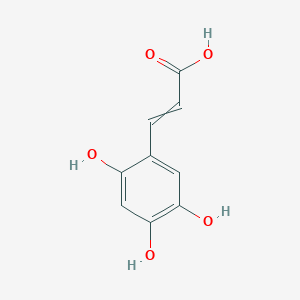
3,4,6-Trihydroxycinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Trihydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of three hydroxyl groups attached to the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Hydroxycinnamic acids are commonly found in various plants and are integral to plant metabolism and defense mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trihydroxycinnamic acid typically involves the hydroxylation of cinnamic acid derivatives. One common method is the use of flavin-dependent monooxygenases, which catalyze the hydroxylation of cinnamic acid to produce hydroxycinnamic acids . Another approach involves the use of chemical reagents such as boronic acids in Suzuki-Miyaura coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological processes utilizing microbial fermentation. For instance, engineered strains of Pseudomonas aeruginosa have been used to produce hydroxycinnamic acids through the bioconversion of simple phenolic compounds . This method is environmentally friendly and cost-effective, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,6-Trihydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted hydroxycinnamic acids, quinones, and reduced alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,6-Trihydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a standard in analytical chemistry.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the formulation of cosmetics and skincare products for its antioxidant benefits.
Wirkmechanismus
The mechanism of action of 3,4,6-Trihydroxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the aromatic ring can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
3,4,6-Trihydroxycinnamic acid can be compared with other hydroxycinnamic acids such as:
Caffeic Acid (3,4-Dihydroxycinnamic Acid): Known for its potent antioxidant activity.
Ferulic Acid (4-Hydroxy-3-methoxycinnamic Acid): Exhibits strong anti-inflammatory and UV-protective properties.
p-Coumaric Acid (4-Hydroxycinnamic Acid): Used in the synthesis of various phenolic compounds.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other hydroxycinnamic acids .
Eigenschaften
CAS-Nummer |
56437-15-1 |
|---|---|
Molekularformel |
C9H8O5 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
3-(2,4,5-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4,10-12H,(H,13,14) |
InChI-Schlüssel |
GUOJZFSYQUIYCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1O)O)O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
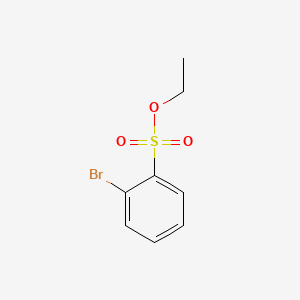
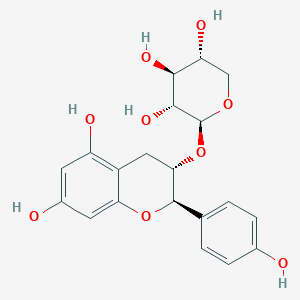
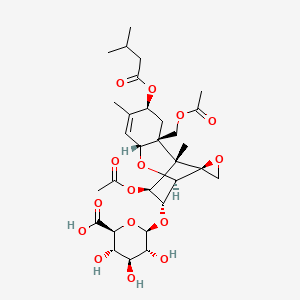



![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)

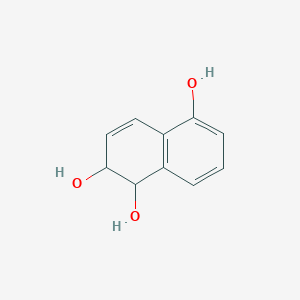
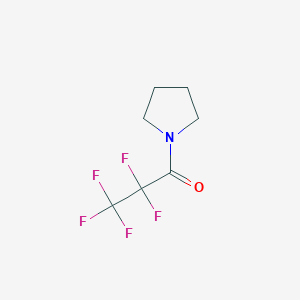
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)
